

A Comparative Guide to the Kinase Selectivity of 2-Amino-N-isopropylbenzenesulfonamide

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Compound of Interest

Compound Name:	2-Amino-N-isopropylbenzenesulfonamide
Cat. No.:	B1317803

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Introduction: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of a novel investigational compound, **2-Amino-N-isopropylbenzenesulfonamide** (referred to herein as Compound X), against a panel of related kinases. The performance of Compound X is benchmarked against a known reference inhibitor, providing objective, data-driven insights for researchers and drug development professionals. All data presented is based on standardized *in vitro* assays to ensure a direct and accurate comparison.

Comparative Selectivity Profile

The inhibitory activity of Compound X and a reference compound was assessed against a panel of ten kinases. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound. The data, summarized below, highlights the comparative potency and selectivity of Compound X. Lower IC50 values indicate higher potency.

Target Kinase	Compound X (IC50, nM)	Reference Compound (IC50, nM)
Target Kinase A	15	25
Off-Target Kinase B	2,500	150
Off-Target Kinase C	> 10,000	800
Off-Target Kinase D	1,200	3,500
Off-Target Kinase E	8,500	4,200
Off-Target Kinase F	> 10,000	950
Off-Target Kinase G	7,800	600
Off-Target Kinase H	4,500	1,100
Off-Target Kinase I	> 10,000	> 10,000
Off-Target Kinase J	6,200	2,800

Experimental Protocols

Kinase Selectivity Screening via LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the ATP-binding site of the target kinase.

Materials:

- Kinases of interest
- LanthaScreen™ Eu-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test compounds (Compound X, Reference Compound) dissolved in DMSO
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

- 384-well microplates (low-volume, non-binding surface)

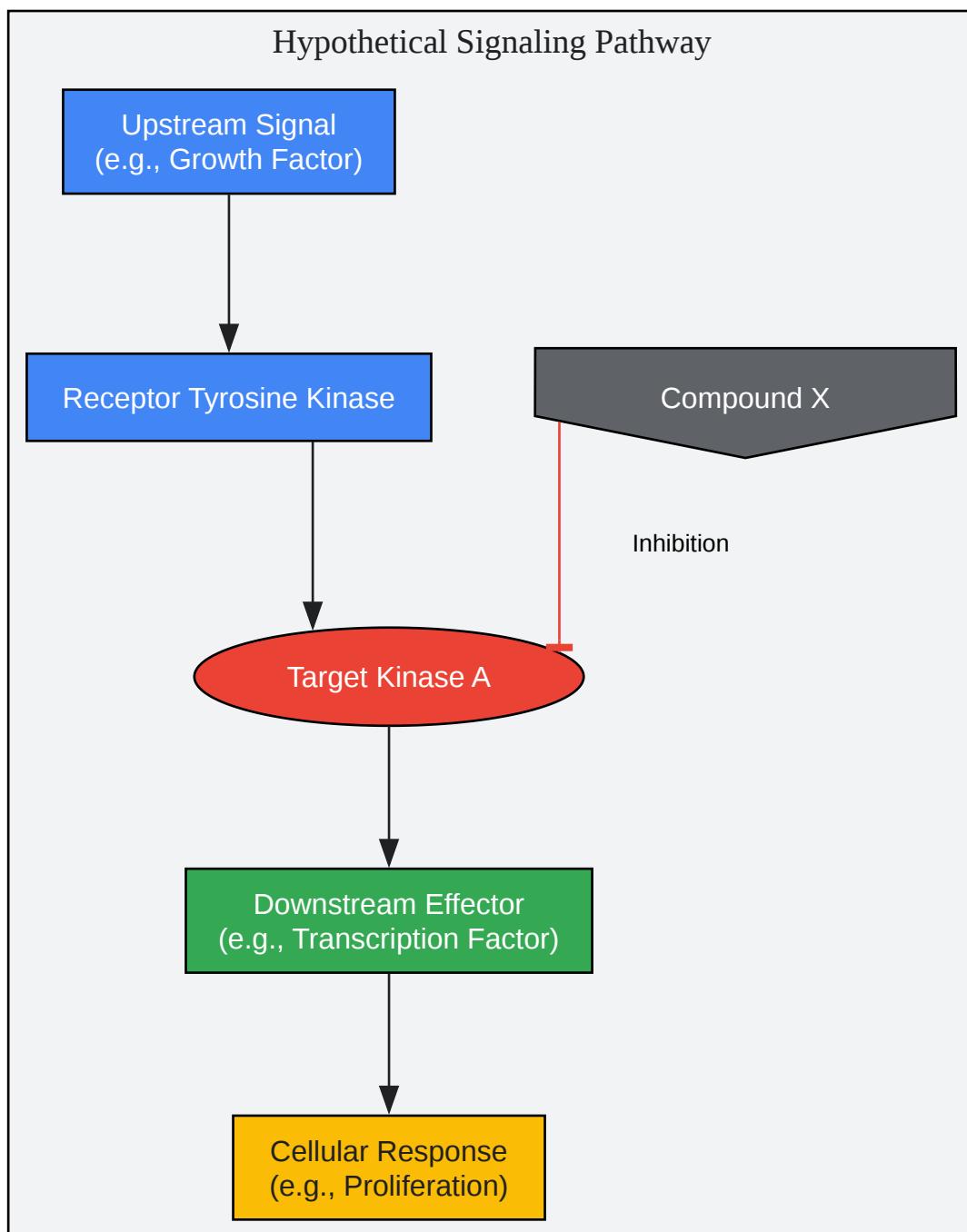
Methodology:

- Compound Preparation: Create a 10-point serial dilution series for each test compound in 100% DMSO. Subsequently, dilute these concentrations into the final assay buffer.
- Assay Plate Preparation: Add 2.5 μ L of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.
- Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody in the assay buffer. Add 5 μ L of this mixture to each well.
- Tracer Addition: Prepare a solution of the Alexa FluorTM 647-labeled tracer in the assay buffer. Add 2.5 μ L to each well to initiate the binding reaction.
- Incubation: Centrifuge the plate briefly to mix the reagents and incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ values are determined by fitting the dose-response curve of the emission ratio versus the compound concentration using a four-parameter logistic model.

Visualizations

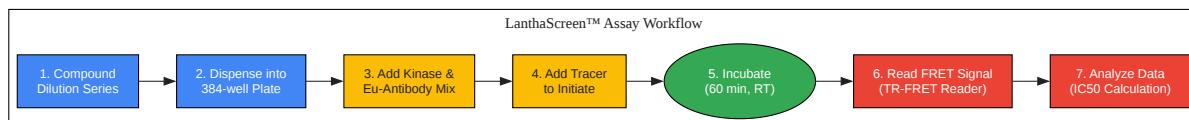
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling context of the target kinase and the workflow of the experimental protocol used for selectivity profiling.



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Caption: Hypothetical signaling cascade involving the inhibited Target Kinase A.



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Caption: Step-by-step workflow for the in vitro kinase binding assay.

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